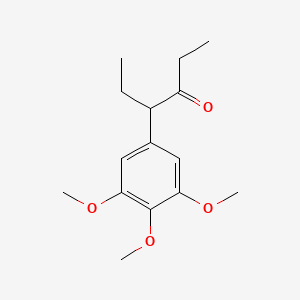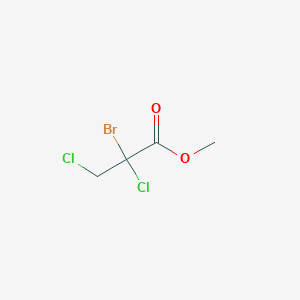
Methyl 2-bromo-2,3-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2,3-dichloropropanoate is an organic compound with the molecular formula C4H5BrCl2O2. It is a halogenated ester that contains bromine and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2,3-dichloropropanoate can be synthesized through the halogenation of methyl 2,3-dichloropropionate. The reaction involves the addition of bromine to the compound under controlled conditions. The process typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ester group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Products include various substituted esters and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Products include carboxylic acids and primary alcohols
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2,3-dichloropropanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 2-bromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of chlorine atoms.
Methyl 2,3-dibromopropanoate: Contains two bromine atoms instead of chlorine
Uniqueness
Methyl 2-bromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen .
Eigenschaften
CAS-Nummer |
5440-99-3 |
|---|---|
Molekularformel |
C4H5BrCl2O2 |
Molekulargewicht |
235.89 g/mol |
IUPAC-Name |
methyl 2-bromo-2,3-dichloropropanoate |
InChI |
InChI=1S/C4H5BrCl2O2/c1-9-3(8)4(5,7)2-6/h2H2,1H3 |
InChI-Schlüssel |
VLOFZLUZKNKBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCl)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


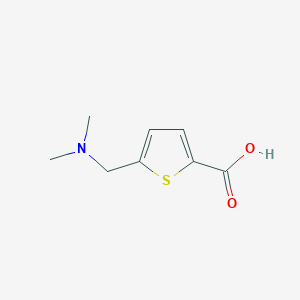
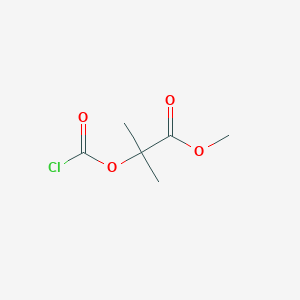

![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
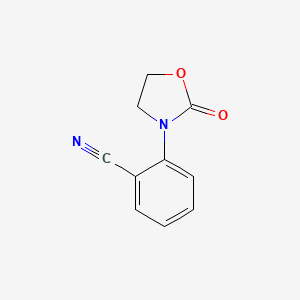
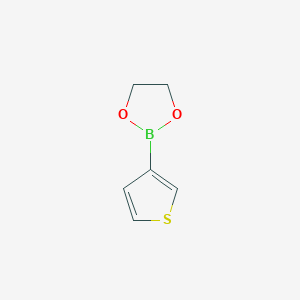
![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
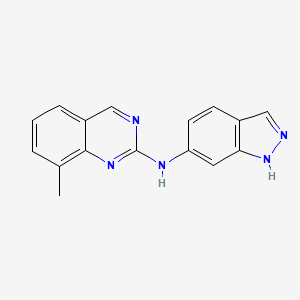
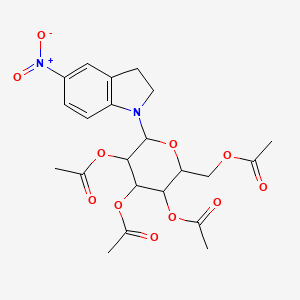
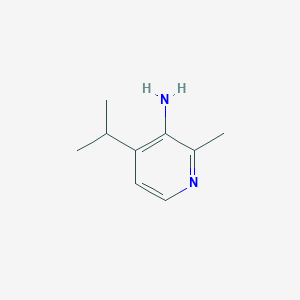
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
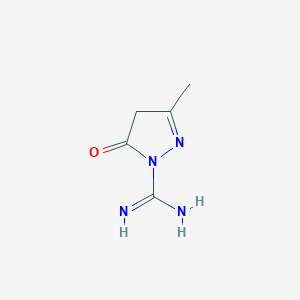
![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
